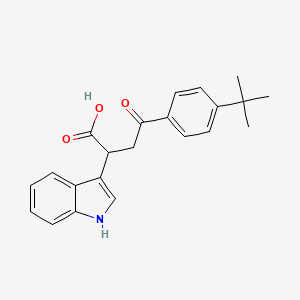

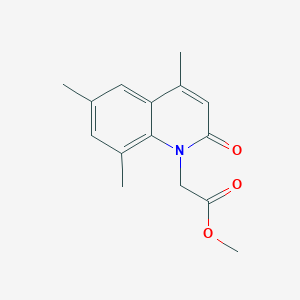

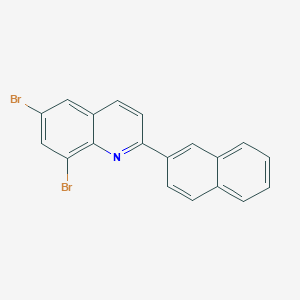

6,8-Dibromo-2-(2-naphthyl)quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of quinoline derivatives like 6,8-Dibromo-2-(2-naphthyl)quinoline often involves catalytic methods, including palladium-catalyzed C-N and C-C coupling reactions, or other efficient methodologies such as microwave-assisted synthesis. These processes are designed to introduce specific functional groups, ensuring the regioselective formation of the desired compounds with high yields and under environmentally benign conditions (Thomas & Tyagi, 2010), (Tu et al., 2009).

Molecular Structure Analysis

The molecular structure of quinoline derivatives, including 6,8-Dibromo-2-(2-naphthyl)quinoline, is characterized by extended π-conjugation and linear structures that contribute to their electron-accepting properties. Studies involving X-ray measurements, NMR spectra, and theoretical calculations provide insights into their molecular geometry, indicating a highly delocalized π-conjugation system and structural characteristics important for their electronic properties (Saito et al., 1993).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, including Friedländer annulations, which are highly regioselective, yielding products such as 2-substituted quinolines and related heterocycles. These reactions are crucial for the synthesis of complex organic compounds and are influenced by factors such as catalysts, temperature, and reaction conditions (Dormer et al., 2003).

Physical Properties Analysis

The physical properties of 6,8-Dibromo-2-(2-naphthyl)quinoline, such as luminescent properties, are significant for potential applications in organic electroluminescent (EL) media. These properties are often studied through optical absorption and emission spectra, electrochemical behavior, and thermal studies, indicating their suitability for use in various electronic devices (Tu et al., 2009).

Chemical Properties Analysis

The chemical properties of quinoline derivatives, including reactivity, stability, and electron-accepting capabilities, are essential for their application in material science and chemistry. Studies focusing on their chemical and electrochemical behaviors reveal important insights into their electron-accepting properties and the importance of the 2,6-bonding for their linear structure and highly extended π-conjugation (Saito et al., 1993).

Aplicaciones Científicas De Investigación

Catalytic Activity in Polymerization

6,8-Dibromo-2-(2-naphthyl)quinoline derivatives have been explored for their catalytic activities in polymerization processes. For instance, novel nickel(II) complexes bearing N,P ligands, related to the quinoline structure, showed significant catalytic activities for ethylene oligomerization, indicating potential applications in polymer production and material sciences (Sun et al., 2002).

Luminescent Properties and Organic Electroluminescent Media

Quinoline derivatives exhibit remarkable luminescent properties. A class of naphtho[2,3-f]quinoline derivatives was synthesized, demonstrating good luminescent properties in ethanol solutions. These properties suggest potential use in organic electroluminescent (EL) media for display and lighting technologies (Tu et al., 2009).

Antimicrobial Applications

Chromeno[4,3-f][1,8]naphthyridines derivatives, structurally related to quinolines, have been synthesized and evaluated for their antimicrobial activity, showcasing the potential of quinoline derivatives in developing new antimicrobial agents (Gohil et al., 2016).

Photophysics and Molecular Logic Switches

Quinoline derivatives are also notable in the field of photophysics. A study on the photophysical properties of 6-amino-substituted 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline highlighted their solvatochromism, acidochromism, and electron transfer process, with implications for the development of molecular logic switches (Uchacz et al., 2016).

Antitumor Activities

Further, novel functionalized 1,8-naphthyridine and chromeno[2,3-b]quinoline derivatives synthesized via a cascade reaction showed significant antiproliferative properties against cancer cells in vitro, presenting a promising avenue for cancer treatment (Fu et al., 2015).

Versatility in Medicinal Chemistry

Quinoline's versatility in biological and pharmacological activities, including antimicrobial, antimalarial, and anticancer properties, underlines the significance of its derivatives in medicinal chemistry (Marella et al., 2013).

Propiedades

IUPAC Name |

6,8-dibromo-2-naphthalen-2-ylquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11Br2N/c20-16-10-15-7-8-18(22-19(15)17(21)11-16)14-6-5-12-3-1-2-4-13(12)9-14/h1-11H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLUHKXSSVQJHAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=NC4=C(C=C(C=C4C=C3)Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11Br2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,8-Dibromo-2-(2-naphthyl)quinoline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

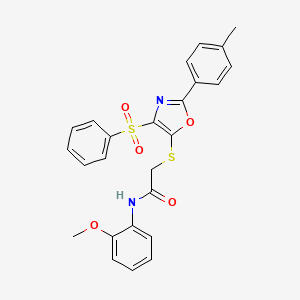

![1-(2-(azepan-1-yl)-2-oxoethyl)-3-(p-tolyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2481202.png)

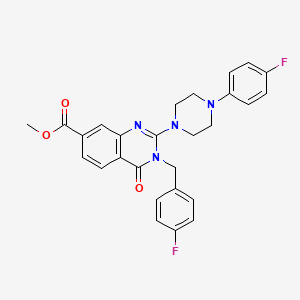

![6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-7-(3-methoxypropyl)[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2481203.png)

![2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2481204.png)

![3-amino-7-tert-butyl-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2481207.png)

![N-[(5-Pyrimidin-5-ylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2481209.png)